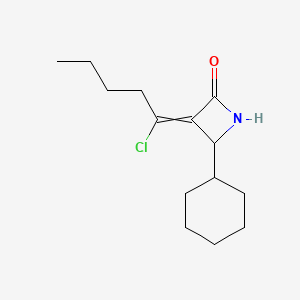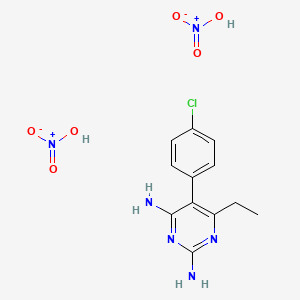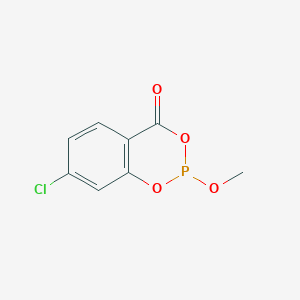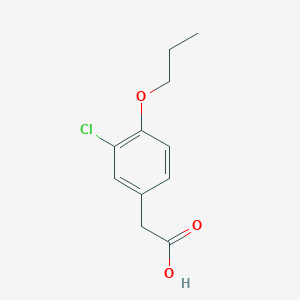
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one can be achieved through the Zn(OTf)2-catalyzed indolylation and pyrrolylation of isatins . This method involves the reaction of isatins with pyrrole in the presence of zinc triflate as a catalyst. The reaction is typically carried out under mild conditions, making it an efficient and cost-effective approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrole and indole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxindoles, while substitution reactions can produce a variety of substituted pyrrole and indole derivatives.
Scientific Research Applications
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Di(1H-indol-2-yl)-1,3-dihydro-2H-indol-2-one: Similar structure but with indole moieties instead of pyrrole.
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-oxindole: Contains an oxindole core instead of an indole core.
Uniqueness
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
928840-41-9 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,3-bis(1H-pyrrol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-16(13-7-3-9-17-13,14-8-4-10-18-14)11-5-1-2-6-12(11)19-15/h1-10,17-18H,(H,19,20) |
InChI Key |
ZYZRPXAAKUQTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CN3)C4=CC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)


![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)


